1-Bromo-3-(cyclohexylmethoxy)naphthalene
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Overview
Description
1-Bromo-3-(cyclohexylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclohexylmethoxy group attached to the third position
Preparation Methods
The synthesis of 1-Bromo-3-(cyclohexylmethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the cyclohexylmethoxy group. One common method is the photobromination of naphthalene using molecular bromine, which yields 1-bromonaphthalene. This intermediate can then undergo further reactions to introduce the cyclohexylmethoxy group .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use efficient bromination techniques and subsequent functionalization to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-3-(cyclohexylmethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as high refractive indices.
Biological Studies: It may be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)naphthalene involves its ability to participate in various chemical reactions. The bromine atom and the cyclohexylmethoxy group play crucial roles in determining the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Bromo-3-(cyclohexylmethoxy)naphthalene can be compared with other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . These compounds share similar structural features but differ in the position of the bromine atom and the presence of additional functional groups. The unique combination of the bromine atom and the cyclohexylmethoxy group in this compound gives it distinct properties and reactivity.
Similar compounds include:
- 1-Bromonaphthalene
- 2-Bromonaphthalene
- 1,3-Dibromonaphthalene
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVSSTWUIRGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=CC=CC=C3C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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